molecular formula C14H16N2O4 B449494 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide CAS No. 438464-88-1

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No. B449494
CAS RN: 438464-88-1
M. Wt: 276.29g/mol
InChI Key: SYAWBGYEWOAARL-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is a compound with the molecular formula C14H16N2O4 . It has a molecular weight of 276.29 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c1-2-18-10-3-5-11(6-4-10)19-9-12-7-8-13(20-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17) . The Canonical SMILES is CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a topological polar surface area of 86.7 Ų and a complexity of 306 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on synthesizing derivatives of furan-2-carbohydrazide, which have shown antimicrobial activities. For instance, Başoğlu et al. (2013) designed, synthesized, and tested the antimicrobial activities of azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives originating from furan-2-carbohydrazide. Some compounds displayed activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Raol and Acharya (2015) investigated novel 1,3,4-oxadiazole derivatives for their antibacterial and antifungal activities, highlighting the antimicrobial potential of furan-2-carbohydrazide derivatives (Raol & Acharya, 2015).

Analgesic Activity

Igidov et al. (2022) synthesized new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates from N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. The analgesic activity of some obtained compounds was studied, demonstrating the potential of furan-2-carbohydrazide derivatives in pain management (Igidov et al., 2022).

Synthesis of Novel Compounds with Biological Activity

Research has also delved into the synthesis of novel compounds with various biological activities. Hasegawa et al. (2014) found furan-2-carbohydrazides to be orally active glucagon receptor antagonists, indicative of their potential in medical applications (Hasegawa et al., 2014). Kumar and Nath (2018) synthesized new diorganotin(IV) complexes of salicylaldehyde-based hydrazones bearing furan heterocycle moiety, which could have implications in various fields including catalysis and materials science (Kumar & Nath, 2018).

Mechanism of Action

The mechanism of action for this compound is not provided in the retrieved documents .

properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-18-10-3-5-11(6-4-10)19-9-12-7-8-13(20-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAWBGYEWOAARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328088
Record name 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

438464-88-1
Record name 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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